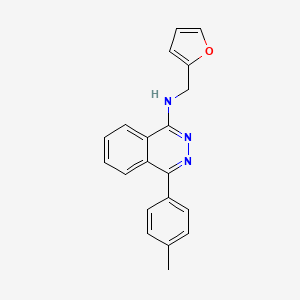

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine

Description

Properties

Molecular Formula |

C20H17N3O |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine |

InChI |

InChI=1S/C20H17N3O/c1-14-8-10-15(11-9-14)19-17-6-2-3-7-18(17)20(23-22-19)21-13-16-5-4-12-24-16/h2-12H,13H2,1H3,(H,21,23) |

InChI Key |

RDQIIMHWBSTYEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. One possible route could be:

Formation of the phthalazine core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of reactions involving hydrazine.

Introduction of the furan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the phthalazine core.

Attachment of the 4-methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction where a 4-methylphenyl halide reacts with the phthalazine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogenation or nitration can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and phthalazine moieties could play a role in binding to the target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine with key analogs, focusing on structural features, synthetic pathways, and inferred biological implications.

Biological Activity

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of Phthalazinone Derivatives

Phthalazinone derivatives, including this compound, have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The inhibition of PARP can lead to increased DNA strand breaks and enhanced cytotoxicity in cancer cells, making these compounds valuable in oncology .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PARP activity. PARP plays a critical role in recognizing DNA damage and facilitating repair. Inhibiting this enzyme disrupts the repair process, leading to cell death, particularly in cancer cells that rely on PARP for survival .

Antitumor Activity

Recent studies have demonstrated that phthalazinone derivatives exhibit significant antitumor activity. For instance, a study reported that specific derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxicity of Phthalazinone Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Another Phthalazinone Derivative | HeLa (Cervical Cancer) | 10 |

| Yet Another Derivative | A549 (Lung Cancer) | 12 |

Enzyme Inhibition Studies

In addition to antitumor properties, phthalazinone derivatives have shown promise as inhibitors of various enzymes. For example, compounds similar to this compound were tested for their ability to inhibit enzymes involved in cancer progression and angiogenesis. The results indicated that these compounds could significantly reduce the activity of key enzymes related to tumor growth .

Table 2: Enzyme Inhibition Data

| Enzyme Target | Compound Name | % Inhibition at 10 μM |

|---|---|---|

| PARP | This compound | 85 |

| VEGF Receptor | Another Phthalazinone Derivative | 70 |

| bFGF Receptor | Yet Another Derivative | 65 |

Potential Applications

The biological activities exhibited by this compound suggest several potential applications:

- Cancer Therapy : Due to its ability to inhibit PARP and induce cytotoxicity in cancer cells, this compound could be developed as a therapeutic agent for various cancers.

- Enzyme Inhibitor : Its role as an enzyme inhibitor may extend beyond cancer treatment, potentially being useful in other diseases where these enzymes play a critical role.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine?

The compound can be synthesized via reductive amination, leveraging furan-2-carbaldehyde and appropriate amine intermediates. For example, furan-2-carbaldehyde undergoes reductive amination with primary amines under catalytic hydrogenation or sodium triacetoxyborohydride (STAB) conditions. Purification typically involves silica gel chromatography with gradient elution (e.g., CH₂Cl₂/MeOH/NH₄OH, 92:7:1) to isolate the product . Multi-step syntheses may require protecting-group strategies for regioselective functionalization of the phthalazin-1-amine core.

Q. How can researchers confirm the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., furan methylene protons at δ ~4.5–5.0 ppm and aromatic protons from the 4-methylphenyl group).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₂₀H₁₉N₃O).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, particularly for analogs with complex substituents .

Q. What analytical methods are used to assess purity and stability?

- HPLC/UPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95% typically required for biological assays).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, critical for storage conditions.

- Kinetic Solubility Studies : Use phosphate-buffered saline (PBS) or simulated biological fluids to predict in vivo behavior .

Q. What are the key structural features influencing reactivity?

The phthalazin-1-amine core provides a planar aromatic system for π-π stacking with biological targets. The furan-2-ylmethyl group introduces electron-rich heterocyclic character, potentially enhancing interactions with hydrophobic enzyme pockets. The 4-methylphenyl substituent may sterically hinder undesired metabolic oxidation at the para position .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and cellular activity data?

Discrepancies may arise from off-target effects, cellular permeability, or metabolic instability. Strategies include:

- Free Fraction Correction : Adjust activity data using plasma protein binding assays to account for unbound drug concentrations.

- Pharmacodynamic (PD) Markers : Monitor downstream targets (e.g., phosphorylation status in kinase assays) to validate target engagement .

- Proteomics Profiling : Identify off-target interactions using affinity pulldowns or activity-based protein profiling (ABPP) .

Q. What in vitro models are suitable for evaluating its bioactivity in oncology?

- Kinase Inhibition Assays : Screen against Aurora kinases (e.g., Aurora A/B) due to structural similarity to AMG 900, a phthalazin-1-amine kinase inhibitor .

- Multidrug-Resistant (MDR) Cell Lines : Test efficacy in P-glycoprotein-overexpressing lines (e.g., NCI/ADR-RES) to assess susceptibility to efflux pumps .

- Synergy Studies : Combine with DNA-damaging agents (e.g., cisplatin) to evaluate potentiation effects, as seen with related imidazoline derivatives .

Q. How can structural modifications optimize pharmacokinetics without compromising efficacy?

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : Use crystal structures of homologous targets (e.g., Aurora kinases) to model interactions with the phthalazin-1-amine core.

- Molecular Dynamics (MD) Simulations : Assess binding stability and residue-specific contributions (e.g., hydrophobic interactions with the 4-methylphenyl group) .

Q. How does the compound’s stereochemistry affect target selectivity?

Q. What strategies address discrepancies in binding kinetics data?

- Surface Plasmon Resonance (SPR) : Measure on- and off-rates to distinguish competitive vs. noncompetitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate entropy-driven (e.g., hydrophobic) vs. enthalpy-driven (e.g., hydrogen bonding) interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.